2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 2-position and a methanesulfonyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-pyridyl-1H-pyrazol-5-amine with a dicarbonyl compound in the presence of a brominating agent and a methanesulfonylating reagent. The reaction is usually carried out in a solvent such as glacial acetic acid and ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Oxidation and Reduction Reactions: Sulfone or sulfoxide derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological activities and potential therapeutic applications.
Pyrimido[1,2-a]benzimidazole: Investigated for its antiviral properties.
Uniqueness
2-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methanesulfonyl group allows for versatile chemical modifications and enhances its potential as a multifunctional scaffold in various applications .
Properties
Molecular Formula |
C7H6BrN3O2S |
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Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3 |
InChI Key |
UUSTVRCIUCQCNB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=CC(=N2)Br)N=C1 |
Origin of Product |
United States |
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